2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
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Overview
Description
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has shown promising results in various biological assays, making it an attractive candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is not fully understood. However, studies have shown that this compound exhibits its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which play a crucial role in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole are still under investigation. However, studies have shown that this compound exhibits low toxicity towards normal cells, making it a promising candidate for drug development. Additionally, this compound has also been shown to exhibit anti-inflammatory and antioxidant activity, which could have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experimental setups.
Future Directions
There are several future directions for research on 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound, which could provide insights into its potential applications in drug development. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Synthesis Methods
The synthesis of 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloroacetophenone, 2-methoxybenzaldehyde, and benzenesulfonyl hydrazide in the presence of a base catalyst. This reaction results in the formation of the desired pyrazole derivative.
Scientific Research Applications
The potential applications of 2-(Benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole in scientific research are vast. This compound has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, this compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)29(26,27)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRQWTHIXQZDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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